molecular formula C19H17NO3 B14503647 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol CAS No. 63713-72-4

4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol

Cat. No.: B14503647
CAS No.: 63713-72-4
M. Wt: 307.3 g/mol
InChI Key: ISRBSJNIXFNNKE-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol is a complex organic compound that features both phenolic and pyridinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol typically involves the reaction of 4-hydroxybenzaldehyde with 2-pyridylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines .

Properties

CAS No.

63713-72-4

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]-2-methoxyphenol

InChI

InChI=1S/C19H17NO3/c1-23-18-12-14(7-10-17(18)22)19(16-4-2-3-11-20-16)13-5-8-15(21)9-6-13/h2-12,19,21-22H,1H3

InChI Key

ISRBSJNIXFNNKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O

Origin of Product

United States

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